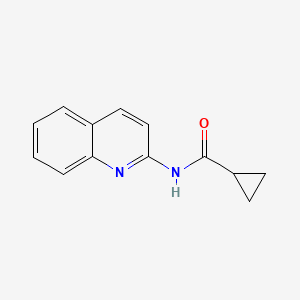
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid is a chemical compound that has been a subject of interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid is not fully understood. However, studies have shown that it exhibits its anticancer activity through the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit antibacterial and antifungal activity against various strains of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid in lab experiments include its ease of synthesis, high yield, and potential applications in various fields. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid. These include:
1. Further investigation of its mechanism of action and potential targets for anticancer activity.
2. Development of more efficient synthesis methods for the compound.
3. Exploration of its potential applications in other fields such as catalysis and materials science.
4. Investigation of its potential as a drug delivery system.
5. Study of its potential interactions with other compounds and drugs.
Conclusion:
In conclusion, 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid is a chemical compound that has been a subject of interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and mechanism of action.
Méthodes De Synthèse
The synthesis of 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid involves the reaction of 4-cyclohexylphenyl isothiocyanate with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its anticancer, antibacterial, and antifungal properties. In materials science, it has been studied for its potential use as a building block for the synthesis of novel materials. In organic synthesis, it has been used as a reagent for the synthesis of various compounds.
Propriétés
IUPAC Name |
4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S.C8H10O3S/c16-15-17-14(10-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11;1-6-3-4-8(5-7(6)2)12(9,10)11/h6-11H,1-5H2,(H2,16,17);3-5H,1-2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYABNHYYDSVICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)C.C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B7501284.png)
![Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501291.png)
![1-[4-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazin-1-yl]-4-thiophen-2-ylbutane-1,4-dione](/img/structure/B7501295.png)

![2-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7501317.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)

